4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide
Overview
Description
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Characterization
- 4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide derivatives are synthesized for various applications in medicinal chemistry. These compounds have potential to bind nucleotide protein targets and are of interest in drug chemistry (Saeed et al., 2015).
Antimicrobial Activity
- Some derivatives exhibit interesting antimicrobial activity against a range of bacteria and fungi, showing potential as effective agents in combating microbial infections (Ghorab et al., 2017).
Analytical Applications
- These compounds are utilized in analytical chemistry, particularly in nonaqueous capillary electrophoresis for separation and quality control of various substances (Ye et al., 2012).
Anti-Tubercular Applications
- Derivatives of this compound are studied for their potential as anti-tubercular agents. Some have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nimbalkar et al., 2018).
Antibacterial and Antifungal Properties
- Benzamide derivatives, including those related to this compound, have been noted for their antibacterial and antifungal activities, making them significant in the study of new pharmaceuticals (Vasu et al., 2003).
Cancer Research
- Some of these compounds have demonstrated potential in inhibiting the production of nitric oxide in microglia cells, which could have implications in cancer research and treatment (Kim et al., 2009).
Structural Analysis
- Extensive research has been conducted on the crystal structures of various benzamide derivatives, providing valuable information for understanding their chemical behavior and potential applications in material science (Kranjc et al., 2011).
Histone Deacetylase Inhibition
- Some derivatives act as histone deacetylase (HDAC) inhibitors, which are relevant in cancer treatment. They can induce cancer cell apoptosis and cell-cycle arrest (Zhou et al., 2008).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methylphenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-4-6-14(11-12)17-16(19)13-7-9-15(10-8-13)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULOENYOTPLCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.